molecular formula C7H13ClO B2554230 6-Chloro-2-methylhexan-3-one CAS No. 922-48-5

6-Chloro-2-methylhexan-3-one

Cat. No.: B2554230
CAS No.: 922-48-5
M. Wt: 148.63
InChI Key: TXSSNLJHPDNELJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methylhexan-3-one is an organic compound with the molecular formula C7H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the sixth carbon of a hexane chain, with a methyl group on the second carbon and a ketone functional group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Chloro-2-methylhexan-3-one involves the reaction of 2-methyl-3-carbethoxy-5,6-dihydropyran with hydrochloric acid in an aqueous medium at temperatures ranging from 40 to 80°C. The reaction mixture is maintained at a concentration of 25-35% hydrochloric acid . Another method involves the oxidation of methylcyclopentane with ozone in the presence of a carboxylic acid to form 1-methylcyclopentanol, which is then reacted with an alkali metal hypochlorite to form 1-methylcyclopentyl hypochlorite. This intermediate is heated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Alcohols or amines, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylhexan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylhexan-3-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylhexan-3-one: Similar structure but with a bromine atom instead of chlorine.

    6-Fluoro-2-methylhexan-3-one: Similar structure but with a fluorine atom instead of chlorine.

    2-Methylhexan-3-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness

6-Chloro-2-methylhexan-3-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

6-chloro-2-methylhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-6(2)7(9)4-3-5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSSNLJHPDNELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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